7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Catalog No.
S12552539
CAS No.
M.F
C8H8INO
M. Wt
261.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Product Name

7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine

IUPAC Name

7-iodo-3,4-dihydro-2H-1,4-benzoxazine

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

InChI

InChI=1S/C8H8INO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2

InChI Key

WIRLQIWPQRAVMA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)I

7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound belonging to the oxazine class, characterized by its fused benzene and oxazine ring structures. The presence of iodine at the 7-position enhances its reactivity and potential biological activity. The compound features a nitrogen atom within the oxazine ring, contributing to its unique chemical properties and interactions.

The chemical reactivity of 7-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine can be attributed to both the oxazine moiety and the iodine substituent. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making it a suitable precursor for further functionalization.
  • Electrophilic Aromatic Substitution: The aromatic nature of the benzene ring allows for electrophilic substitution reactions, which can modify the ring system and introduce various substituents.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures, particularly under acidic or basic conditions.

Research indicates that compounds in the oxazine family exhibit a range of biological activities, including antimicrobial and anticancer properties. Specifically, derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine have shown promising results in inhibiting bacterial growth and displaying cytotoxic effects against cancer cell lines. For instance, studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against various fungal strains .

Several synthetic routes have been developed for the preparation of 7-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine:

  • Starting Materials: Typically synthesized from methyl 4-amino-3-hydroxybenzoate and 1,2-dibromoethane in the presence of anhydrous potassium carbonate as a base in dimethylacetamide.
  • Refluxing Conditions: The reaction is conducted under reflux conditions for several hours, followed by purification through column chromatography to isolate the desired product .
  • Alternative Methods: Other methods include ultrasound-assisted synthesis and microwave-assisted reactions that enhance yield and reduce reaction time .

7-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine has potential applications in medicinal chemistry due to its biological activities. It may serve as a lead compound for developing new antimicrobial agents or anticancer drugs. Additionally, its unique structural features make it valuable in material science for synthesizing novel polymers or organic materials.

Interaction studies involving 7-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine have focused on its binding affinity with various biological targets. Molecular docking studies have suggested that this compound can effectively interact with enzymes involved in bacterial resistance mechanisms and cancer cell proliferation pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 7-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3,4-Dihydro-2H-benzo[b][1,4]oxazineLacks iodine substituentBase structure for various derivatives
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazineFluorine instead of iodineEnhanced electron-withdrawing properties
6-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazineMethyl group at position 6Potentially altered pharmacokinetics
7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazineBromine instead of iodineSimilar reactivity but different halogen properties

The uniqueness of 7-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine lies in its iodine substituent which significantly influences its reactivity and biological activity compared to other derivatives. This characteristic may enhance its potential as a therapeutic agent by improving binding affinity to biological targets or altering metabolic pathways within organisms.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

260.96506 g/mol

Monoisotopic Mass

260.96506 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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